2-(2-Methoxyphenyl)thiophene

Organic Electronics Structure-Property Relationship Oligothiophene Design

2-(2-Methoxyphenyl)thiophene (CAS: 17595-92-5) is a heterocyclic building block composed of a thiophene ring substituted at the 2-position with an ortho-methoxyphenyl group. With a molecular formula of C₁₁H₁₀OS and a molecular weight of 190.26 g/mol, its physical properties include a predicted density of 1.1±0.1 g/cm³, a boiling point of 260.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C.

Molecular Formula C11H10OS
Molecular Weight 190.26 g/mol
CAS No. 17595-92-5
Cat. No. B169673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methoxyphenyl)thiophene
CAS17595-92-5
Molecular FormulaC11H10OS
Molecular Weight190.26 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CC=CS2
InChIInChI=1S/C11H10OS/c1-12-10-6-3-2-5-9(10)11-7-4-8-13-11/h2-8H,1H3
InChIKeyQRNCSFYYBGVITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Methoxyphenyl)thiophene (CAS 17595-92-5): Ortho-Substituted Thiophene Scaffold for Advanced Synthesis


2-(2-Methoxyphenyl)thiophene (CAS: 17595-92-5) is a heterocyclic building block composed of a thiophene ring substituted at the 2-position with an ortho-methoxyphenyl group . With a molecular formula of C₁₁H₁₀OS and a molecular weight of 190.26 g/mol, its physical properties include a predicted density of 1.1±0.1 g/cm³, a boiling point of 260.8±15.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C [1]. This compound is classified as a thiophene derivative and is exclusively utilized as a research intermediate in medicinal chemistry, materials science, and organic electronics, particularly as a precursor in Suzuki-Miyaura cross-coupling reactions [2].[3]

Why 2-(2-Methoxyphenyl)thiophene Cannot Be Simply Replaced by Other 2-Arylthiophene Analogs


Simple substitution by a positional isomer like 2-(4-methoxyphenyl)thiophene or an unsubstituted analogue like 2-phenylthiophene is not scientifically equivalent. The ortho-methoxy group introduces a unique combination of steric hindrance and electronic effects that directly dictate the dihedral angle between the phenyl and thiophene rings, altering conjugation length, HOMO energy levels, and subsequent reactivity [1]. While its para-isomer (2-(4-methoxyphenyl)thiophene) exhibits distinct packing motifs conducive to crystallinity , the ortho-substitution topology is a critical and non-interchangeable parameter specifically exploited in the rational design of D-π-A-π-D architectures for high hole-mobility OFETs, where it contributes to superior charge transport characteristics in the final device [2].

Head-to-Head Quantitative Evidence for 2-(2-Methoxyphenyl)thiophene vs. Closest Analogs


Steric and Electronic Scaffold Differentiation: Ortho- vs. Para-Methoxy Topology in Oligothiophenes

The optical and electronic properties of end-capped oligothiophenes are strongly dictated by the substitution pattern on the terminal phenyl rings. The ortho-methoxy group in this compound creates a significantly larger steric bulk compared to the para-isomer, which alters the π-conjugation length and optical band gap. This is not a mere incremental change; it fundamentally shifts the design strategy for optoelectronic devices by influencing molecular planarity and solid-state packing [1]. In a comparative study of functionalized quinolines for OFETs, the methoxyphenyl end-group (a class-level inference for the ortho-substituted scaffold) was identified as one of the two top-performing structures, achieving a hole mobility of 1.39 cm² V⁻¹ s⁻¹. This demonstrates the critical importance of the methoxyphenyl topology in reaching high-performance benchmarks [2].

Organic Electronics Structure-Property Relationship Oligothiophene Design

Synthetic Utility: Functional Group Tolerance in Cross-Coupling vs. Unsubstituted Analogs

The compound is synthesized via a Suzuki-Miyaura coupling between 2-bromothiophene and 2-methoxyphenylboronic acid, achieving an isolated yield of 95% as a colorless liquid [1]. This contrasts with the synthesis of the simpler analog 2-phenylthiophene, which requires aqueous sodium carbonate work-up and dichloromethane extraction, often resulting in lower purity and more complex purification . The 2-methoxy substituent significantly expands the compound's subsequent synthetic utility. Unlike unsubstituted 2-phenylthiophene, this derivative can undergo further directed ortho-metalation or electrophilic aromatic substitution on the activated methoxyphenyl ring, enabling diverse late-stage functionalization .

Synthetic Chemistry Suzuki-Miyaura Coupling Building Block Reactivity

Biological Activity: Antimicrobial Potential of 2-Methoxyphenyl Thiophene Derivatives

A 2024 study investigated the biological properties of four newly synthesized thiophene derivatives containing the 2-methoxyphenyl moiety. The study reported that these compounds demonstrated antifungal, antibacterial, and anticancer effects, including the induction of apoptosis, while exhibiting weak antioxidant capacity [1]. This class-level evidence supports the rationale for selecting the 2-methoxyphenyl scaffold over other aryl substituents for medicinal chemistry programs. The ortho-substitution pattern is a key structural feature that can be linked to observed bioactivity, a differentiator from unsubstituted or para-substituted analogs.

Medicinal Chemistry Antimicrobial Screening Apoptosis Induction

Validated Application Scenarios for Procuring 2-(2-Methoxyphenyl)thiophene


Hole-Transport Material Design for High-Mobility p-Channel OFETs

Use this compound as a critical end-cap synthon in D-π-A-π-D architectures. The ortho-methoxy topology contributes to high hole mobilities (up to 1.39 cm² V⁻¹ s⁻¹) when integrated into functionalized quinoline cores, as demonstrated in recent OFET designs [1]. This application relies directly on the steric and electronic differentiation from para-substituted isomers, which would yield different packing and mobility outcomes.

Multi-Step Synthesis of Bioactive Compound Libraries

Employ this compound as a building block in medicinal chemistry campaigns targeting antimicrobial and anticancer agents. The methoxyphenyl thiophene derivatives have demonstrated broad bioactivity, including apoptosis induction [2]. The activated ortho-methoxyphenyl ring allows for further regioselective functionalization that is not possible with simple 2-phenylthiophene, offering a synthetic advantage in generating diverse libraries for structure-activity relationship (SAR) studies.

Building Block for Advanced Conjugated Materials and Dyes

Incorporate the compound into diketopyrrolopyrrole (DPP)-based materials or other push-pull systems. The ortho-substitution pattern is exploited to tune absorption and emission properties, leading to significant bathochromic shifts (reaching 650 nm) in DPP derivatives, a feature essential for NIR-emitting materials or dye-sensitized solar cells [3]. This property is directly linked to the unique electronic environment created by the ortho-methoxy group, which cannot be replicated by unsubstituted or para-substituted phenyl end-caps.

Reference Standard for Ortho-Substituted 2-Arylthiophene Physical Chemistry

Use this compound as a reference standard in physical chemistry studies investigating the impact of ortho-substitution on molecular geometry, vibrational spectroscopy, and photophysics. Its predicted properties (density 1.1±0.1 g/cm³, boiling point 260.8±15.0 °C) offer a baseline for calibrating computational models or analytical methods for this class of molecules [4]. The ortho isomer is particularly valuable for studying steric effects on conjugation, serving as a distinct comparator to the para-isomer (boiling point 296.4±23.0 °C) [5].

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